molecular formula C40H34N4Na2O10S2 B1580439 2-Naphthalenesulfonic acid, 3,3'-(cyclohexylidenebis((2-methyl-4,1-phenylene)azo))bis(4,6-dihydroxy-, disodium salt CAS No. 6507-79-5

2-Naphthalenesulfonic acid, 3,3'-(cyclohexylidenebis((2-methyl-4,1-phenylene)azo))bis(4,6-dihydroxy-, disodium salt

Cat. No. B1580439
CAS RN: 6507-79-5
M. Wt: 840.8 g/mol
InChI Key: SWYAODARJIJAKL-UHFFFAOYSA-L
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Description

This compound is a derivative of 2-Naphthalenesulfonic acid . It is a naphthalenesulfonic acid in which the sulfo group is linked to position 2 of the naphthalene ring . It has a role as an environmental contaminant and a xenobiotic .


Synthesis Analysis

The synthesis of this compound involves the use of 4,4 -diamino-3,3 -dimethoxydiphenylcyclohexane and 4,6-dihydroxy-2-naphthalenesulfonic acid as raw materials . The former is doubly nitrated, and then coupled with the latter to obtain the product .


Molecular Structure Analysis

The molecular formula of 2-Naphthalenesulfonic acid is C10H7SO3H . The molecular weight is 208.23 .


Chemical Reactions Analysis

The fluorescence of 2-naphthalenesulfonic acid (NSA) is effectively quenched by colloidal silver via photoinduced interfacial electron transfer from the excited singlet of NSA to silver . Adsorption behavior of NSA on a conventional macroporous resin Amberlite XAD4 and hypercrosslinked resins NDA101 and NDA100 has been investigated .


Physical And Chemical Properties Analysis

2-Naphthalenesulfonic acid is a solid substance . It is freely soluble in water . It is also freely soluble in alcohol, and slightly soluble in diethyl ether .

Safety And Hazards

The compound is classified as Eye Damage 1, Met. Corr. 1, and Skin Corr. 1A according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The precautionary statements include P260, P280, P301 + P330 + P331, P303 + P361 + P353, P305 + P351 + P338, and P310 .

properties

IUPAC Name

disodium;3-[[4-[1-[4-[(1,7-dihydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]cyclohexyl]-2-methylphenyl]diazenyl]-4,6-dihydroxynaphthalene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H36N4O10S2.2Na/c1-22-16-26(8-12-32(22)41-43-36-34(55(49,50)51)18-24-6-10-28(45)20-30(24)38(36)47)40(14-4-3-5-15-40)27-9-13-33(23(2)17-27)42-44-37-35(56(52,53)54)19-25-7-11-29(46)21-31(25)39(37)48;;/h6-13,16-21,45-48H,3-5,14-15H2,1-2H3,(H,49,50,51)(H,52,53,54);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWYAODARJIJAKL-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2(CCCCC2)C3=CC(=C(C=C3)N=NC4=C(C=C5C=CC(=CC5=C4O)O)S(=O)(=O)[O-])C)N=NC6=C(C=C7C=CC(=CC7=C6O)O)S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H34N4Na2O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00889559
Record name Disodium 3,3'-(cyclohexylidenebis((2-methyl-4,1-phenylene)azo))bis(4,6-dihydroxynaphthalene-2-sulphonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00889559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

840.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Naphthalenesulfonic acid, 3,3'-(cyclohexylidenebis((2-methyl-4,1-phenylene)azo))bis(4,6-dihydroxy-, disodium salt

CAS RN

6507-79-5
Record name 2-Naphthalenesulfonic acid, 3,3'-(cyclohexylidenebis((2-methyl-4,1-phenylene)-2,1-diazenediyl))bis(4,6-dihydroxy-, sodium salt (1:2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006507795
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Naphthalenesulfonic acid, 3,3'-[cyclohexylidenebis[(2-methyl-4,1-phenylene)-2,1-diazenediyl]]bis[4,6-dihydroxy-, sodium salt (1:2)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Disodium 3,3'-(cyclohexylidenebis((2-methyl-4,1-phenylene)azo))bis(4,6-dihydroxynaphthalene-2-sulphonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00889559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 3,3'-[cyclohexylidenebis[(2-methyl-4,1-phenylene)azo]]bis(4,6-dihydroxynaphthalene-2-sulphonate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.726
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Naphthalenesulfonic acid, 3,3'-(cyclohexylidenebis((2-methyl-4,1-phenylene)azo))bis(4,6-dihydroxy-, disodium salt
Reactant of Route 2
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2-Naphthalenesulfonic acid, 3,3'-(cyclohexylidenebis((2-methyl-4,1-phenylene)azo))bis(4,6-dihydroxy-, disodium salt
Reactant of Route 3
2-Naphthalenesulfonic acid, 3,3'-(cyclohexylidenebis((2-methyl-4,1-phenylene)azo))bis(4,6-dihydroxy-, disodium salt
Reactant of Route 4
2-Naphthalenesulfonic acid, 3,3'-(cyclohexylidenebis((2-methyl-4,1-phenylene)azo))bis(4,6-dihydroxy-, disodium salt
Reactant of Route 5
2-Naphthalenesulfonic acid, 3,3'-(cyclohexylidenebis((2-methyl-4,1-phenylene)azo))bis(4,6-dihydroxy-, disodium salt
Reactant of Route 6
2-Naphthalenesulfonic acid, 3,3'-(cyclohexylidenebis((2-methyl-4,1-phenylene)azo))bis(4,6-dihydroxy-, disodium salt

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